2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate typically involves multi-step organic reactions. The process may include:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Functional Group Modifications: Introduction of sulfonate groups and other functional groups through various organic reactions.
Final Assembly: Coupling of different fragments to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a precursor or intermediate in the synthesis of new organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Biological Probes: Used in the study of biological systems and pathways.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C35H43N3O10S3 |
---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48) |
InChI Key |
VEADRQSXKLRTGC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.